Liothyronine is derived from the natural thyroid hormone, triiodothyronine (T3). The I-125 isotope indicates that this compound has been labeled with iodine-125, a radioactive isotope often used in medical imaging and therapeutic applications. Liothyronine itself is classified under the category of thyroid hormones, which are crucial for regulating metabolism, growth, and development in humans.
The synthesis of Liothyronine I-125 involves several key steps, typically starting from the precursor compound thyroxine or other related iodinated compounds. The synthesis can be achieved through electrophilic iodination methods, where iodine-125 is introduced into specific positions on the aromatic ring of the compound.
The detailed methodology can vary based on specific protocols but generally follows established procedures for iodination reactions in organic chemistry .
Liothyronine has a complex molecular structure characterized by its tri-iodinated phenolic rings. The chemical formula for Liothyronine is , indicating the presence of three iodine atoms attached to the phenolic structure.
The molecular weight of Liothyronine I-125 is approximately 650.9735 g/mol .
Liothyronine I-125 participates in various chemical reactions typical of thyroid hormones. These include:
Liothyronine exerts its physiological effects by binding to thyroid hormone receptors located in the nucleus of target cells. This binding initiates a cascade of events leading to:
The rapid onset of action compared to other thyroid hormones makes it particularly effective in clinical settings.
Liothyronine I-125 exhibits several notable physical and chemical properties:
Liothyronine I-125 has several significant applications in medicine:
The versatility of Liothyronine I-125 makes it an essential tool in both therapeutic and diagnostic contexts within endocrinology.
Liothyronine, also known as 3,3′,5-triiodo-L-thyronine or T3, is a biologically active thyroid hormone with the molecular formula C₁₅H₁₂I₃NO₄. Its structure consists of two tyrosine-derived phenyl rings connected by an ether linkage, forming a diphenyl ether scaffold. Key structural features include:
I-125 labeling replaces the stable iodine (I-127) at the 3′ position. The isotopic identity is specified in the IUPAC name as (2S)-2-amino-3-[4-(4-hydroxy-3-(¹²⁵I)iodanylphenoxy)-3,5-bis(¹²⁵I)iodanylphenyl]propanoic acid, though mono-substitution at the 3′ site is typical for diagnostic applications [8]. The molecular weight of the I-125-labeled compound is 644.97 g/mol, with the isotope contributing significantly to the mass increase .
Table 1: Molecular Properties of Liothyronine I-125
Property | Specification |
---|---|
Molecular Formula | C₁₅H₁₂I₃NO₄ (I-125 at 3′, 3, and/or 5 positions) |
CAS Number | 24359-14-6 |
IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-(¹²⁵I)iodanylphenoxy)-3,5-bis(¹²⁵I)iodanylphenyl]propanoic acid |
Molecular Weight | 644.97 g/mol |
Chiral Centers | Carbon 2 (S-configuration) |
Key Isotopic Labeling Site | Position 3′ (outer ring) |
Radiolabeling strategies leverage electrophilic substitution due to the tyrosine-like aromatic ring’s susceptibility to iodination. Two primary methods dominate:
Direct Oxidative Iodination
This method uses oxidizing agents to convert iodide-125 (¹²⁵I⁻) into electrophilic iodine (¹²⁵I⁺). Common oxidants include:
The reaction proceeds as follows:
Liothyronine (I-127) + *¹²⁵I⁺* → Liothyronine I-125 + H⁺
Isotopic Exchange
This approach exchanges I-127 for I-125 at the 3′ position using catalytic copper ions at elevated temperatures (70–100°C). Though advantageous for pre-formed liothyronine, it requires stringent purification to remove unexchanged molecules and may reduce specific activity [9].
Purification: Radio-HPLC or size-exclusion chromatography isolates mono-¹²⁵I-labeled liothyronine. Optimal separation uses C18 reverse-phase columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid [4]. Typical radiochemical yields exceed 85% for Iodogen methods [4].
I-125 exhibits distinct advantages and limitations relative to other iodine isotopes:
Table 2: Iodine Isotopes for Liothyronine Labeling
Isotope | Half-Life | Primary Decay Mode | Energy | Applications | Synthesis Complexity |
---|---|---|---|---|---|
I-125 | 59.4 days | Electron Capture (EC) | 35.5 keV γ | In vitro assays, brachytherapy, autoradiography | Moderate (reactor) |
I-123 | 13.2 hours | EC | 159 keV γ | SPECT imaging | High (cyclotron) |
I-131 | 8.02 days | Beta-minus (β⁻) | 606 keV β⁻, 364 keV γ | Radiotherapy, SPECT | Low (reactor) |
I-124 | 4.18 days | Positron (β⁺) | 603 keV γ (annihilation) | PET imaging | High (cyclotron) |
Advantages of I-125
Limitations
Isotope Selection Criteria
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0